![molecular formula C16H24ClNO B1374571 2-[2-(2-Allylphenoxy)ethyl]piperidine hydrochloride CAS No. 1219960-94-7](/img/structure/B1374571.png)
2-[2-(2-Allylphenoxy)ethyl]piperidine hydrochloride
Overview
Description
2-[2-(2-Allylphenoxy)ethyl]piperidine hydrochloride, also known as 2-APEP-HCl, is an organic compound that is used in a variety of scientific and research applications. It is a versatile compound that has a wide range of uses, from synthesis to biochemical and physiological effects.
Scientific Research Applications
Synthesis and Antimicrobial Activities : A study synthesized and characterized a compound related to 2-[2-(2-Allylphenoxy)ethyl]piperidine hydrochloride, showing moderate antimicrobial activities against various bacteria and fungi (Ovonramwen, Owolabi, & Oviawe, 2019).
Anti-Acetylcholinesterase Activity : Research on 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, which are structurally similar, demonstrated significant anti-acetylcholinesterase activity, indicating potential for use in treating disorders like Alzheimer's disease (Sugimoto et al., 1990).
Synthesis of Piperidine Derivatives : A study focused on the synthesis of (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride, providing insights into methods for creating structurally related compounds (Zheng Rui, 2010).
Characterization and Quantification of Impurities : An investigation into cloperastine hydrochloride, a related piperidine derivative, identified and quantified various impurities in the drug, contributing to the understanding of its chemical composition (Liu et al., 2020).
Molecular Modeling Studies : A study conducted molecular modeling of etoxadrol, a piperidine derivative, to understand its affinity for the phencyclidine binding site, providing insights into the structural and functional aspects of similar compounds (Thurkauf et al., 1988).
Cytotoxic and Anticancer Agents : Research on 4-(beta-Arylvinyl)-3-(beta-arylvinylketo)-1-ethyl-4-piperidinols and related compounds revealed their potential as novel cytotoxic and anticancer agents (Dimmock et al., 1998).
Investigation of Aminoalkanol Derivatives : A study on 1-[(2,6-Dimethylphenoxy)ethyl]piperidin-4-ol derivatives, aimed to discover new anticonvulsant drugs, sheds light on the influence of methyl substituents and N-oxide formation on the geometry and intermolecular interactions of related molecules (Żesławska et al., 2020).
Antibacterial Activity of Derivatives : A study synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole cores, including a piperidine ring, and evaluated their antibacterial potentials (Iqbal et al., 2017).
Structure-Activity Relationships in Inhibitors : Research on 1-benzyl-4-(2-phthalimidoethyl)piperidine derivatives explored their structure-activity relationships in acetylcholinesterase inhibitors, relevant to neurological disorders (Sugimoto et al., 1992).
Protecting Group Evaluation for Phenols : A study evaluated 2-(piperidine-1-yl)-ethyl (PIP) as a protecting group for phenols, exploring its stability and deprotection methods (Norén, 2021).
properties
IUPAC Name |
2-[2-(2-prop-2-enylphenoxy)ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO.ClH/c1-2-7-14-8-3-4-10-16(14)18-13-11-15-9-5-6-12-17-15;/h2-4,8,10,15,17H,1,5-7,9,11-13H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNZPKYBEKCBTHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC=C1OCCC2CCCCN2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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